4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Description
4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a sulfamoyl group and a 2-methyl-1,3-benzothiazole moiety. This compound belongs to the 1,3,4-oxadiazole class of molecules, which are recognized for their diverse pharmacological activities, including antifungal and enzyme inhibitory properties . Its synthesis involves conventional methods using intermediates such as 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one in acetic acid-sodium acetate media, as described in related studies .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-24-21-14-19(10-13-22(21)30-16)25-23(27)18-8-11-20(12-9-18)31(28,29)26(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCULDWFDHJIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS No. 683261-44-1) is a synthetic organic molecule characterized by a complex structure that includes a benzamide core, a sulfamoyl group, and a benzothiazole moiety. This unique composition suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.57 g/mol |
| LogP | 4.5511 |
| Polar Surface Area | 65.421 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
The presence of both the sulfamoyl and benzothiazole groups is notable for their roles in enhancing the compound's solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in metabolic pathways or signal transduction processes.
Potential Therapeutic Applications
Research indicates that compounds with structural similarities to this molecule exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : The benzothiazole moiety is often associated with anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : Compounds featuring sulfamoyl groups have been noted for their anti-inflammatory properties.
Case Studies and Research Findings
- Antibacterial Activity : In a study evaluating the antibacterial effects of related thiazolidinedione derivatives, compounds were screened against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition of bacterial growth .
- Anticancer Activity : A review on benzimidazole-based derivatives highlighted their potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest . The structure of this compound suggests it may share similar pathways.
- PPARγ Activation : Thiazolidinedione derivatives have been identified as potential antidiabetic drugs by activating peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity . This suggests a possible pathway for the compound's metabolic effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(N-butyl-N-methylsulfamoyl)-N-(benzo[d]thiazol-2-yl)benzamide | Lacks methoxy groups | More straightforward structure but potentially less biological activity |
| 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxyphenyl)benzamide | Lacks thiazole ring | Different target specificity due to phenolic substitution |
| 4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | Chlorinated variant | Potentially enhanced bioactivity due to halogen substitution |
The combination of both the benzothiazole and methoxy groups in our compound may provide unique pharmacological properties not present in its analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, enabling comparative analysis of their pharmacological and physicochemical properties:
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM11 replaces the benzyl-methyl sulfamoyl group in the target compound with a cyclohexyl-ethyl sulfamoyl moiety. Additionally, its 1,3,4-oxadiazole ring is substituted with a furan-2-yl group instead of a benzothiazole.
- Activity : Both LMM11 and the target compound exhibit antifungal activity against C. albicans. However, LMM11 shows reduced solubility compared to the target compound due to its cyclohexyl group, which may affect bioavailability .
3-(6-Methoxypyridin-3-yl)-N-(2-fluorophenethyl)-5-(((4-(N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)methyl)benzamide (5i)
- Structural Differences : Compound 5i features a thiadiazole ring instead of a benzothiazole and includes a fluorophenethyl group. The sulfamoyl substituent is linked to a methyl-thiadiazole group rather than benzyl-methyl.
- Activity : This compound, reported as a PI3Kα inhibitor, highlights the role of heterocyclic variations in target specificity. Its thiadiazole moiety enhances metabolic stability compared to benzothiazole-containing analogs .
Patent Compounds with 2-Methyl-1,3-Benzothiazol-5-yl Moieties
- Structural Similarities: Several compounds in a 2023 European patent application (e.g., 7-[4-(dimethylamino)piperidin-1-yl]-2-(2-methyl-1,3-benzothiazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) share the 2-methyl-1,3-benzothiazol-5-yl group but incorporate pyrido-pyrimidinone cores instead of benzamide.
- Activity : These compounds are optimized for kinase inhibition, suggesting that the benzothiazole moiety contributes to binding affinity in enzyme-targeted therapies .
Table 1: Key Comparative Data
Research Findings and Implications
- Substituent Effects : The benzyl-methyl sulfamoyl group in the target compound enhances solubility compared to LMM11’s cyclohexyl-ethyl group, which may explain its superior antifungal efficacy .
- Heterocyclic Moieties : Replacing benzothiazole with thiadiazole (as in 5i) alters target selectivity, emphasizing the importance of heterocycle choice in drug design .
- Therapeutic Potential: The benzothiazole moiety’s prevalence in kinase inhibitors (e.g., patent compounds) suggests broader applications beyond antifungal activity, warranting further exploration .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, and how are reaction conditions optimized?
- Answer : The synthesis involves three critical steps:
- Formation of the benzothiazole core : Achieved via cyclization of 2-amino-5-nitrothiophenol derivatives under acidic conditions.
- Sulfamoylation : Benzylmethylamine reacts with chlorosulfonic acid to form the sulfamoyl intermediate, which is coupled to the benzamide core using EDCI/HOBt as coupling agents.
- Final assembly : The benzothiazole and sulfamoylbenzamide moieties are linked via amide bond formation in anhydrous DMF at 60–80°C.
- Optimization : Reaction yields (typically 60–75%) depend on stoichiometric ratios, solvent polarity, and temperature control. TLC (ethyl acetate/hexane, 1:1) monitors intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfamoyl and benzothiazole substitutions (e.g., δ 2.4 ppm for methyl on benzothiazole ).
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts.
- X-ray crystallography : Resolves stereoelectronic effects of the sulfamoyl group on molecular packing .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s enzyme inhibition potency across different assays?
- Answer : Discrepancies often arise from assay conditions. For example:
- Kinetic vs. cell-based assays : IC₅₀ values vary due to membrane permeability differences. Use LC-MS to quantify intracellular concentrations .
- pH sensitivity : The sulfamoyl group’s protonation state (pKa ~6.8) affects binding to tyrosine kinases. Buffer optimization (pH 7.4 vs. 6.5) is critical .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with siRNA knockdowns .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies?
- Answer :
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 and Thr830 .
- QSAR models : Train on analogs with modified sulfamoyl substituents; prioritize descriptors like logP and polar surface area (PSA) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). Correlate hydrogen-bond occupancy with IC₅₀ trends .
Q. How can low yields during scale-up synthesis be addressed?
- Answer : Common pitfalls and solutions:
- Solvent selection : Replace DMF with NMP to reduce viscosity and improve heat transfer.
- Catalyst loading : Increase EDCI from 1.2 to 1.5 equivalents to drive amide coupling to completion.
- Byproduct removal : Use silica gel chromatography (gradient: 20→50% ethyl acetate in hexane) to isolate the target compound from benzothiazole dimers .
Notes for Methodological Rigor
- Reproducibility : Always report solvent batch numbers (e.g., Sigma DMF, ≥99.9%) and reaction vessel types (glass vs. stainless steel).
- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments .
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., ECVAM validated protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
